1-Adamantyl isocyanate

Übersicht

Beschreibung

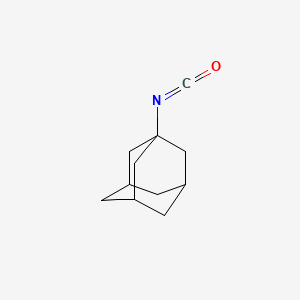

1-Adamantyl isocyanate is an organic compound with the molecular formula C11H15NO. It is a derivative of adamantane, a hydrocarbon known for its rigid, diamond-like structure. The isocyanate group (-N=C=O) attached to the adamantyl moiety makes this compound highly reactive and useful in various chemical applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-Adamantyl isocyanate can be synthesized through a one-step preparation method involving the Curtius reaction. This reaction starts with adamantanecarboxylic acid, which is converted to its acid chloride intermediate. The acid chloride is then treated with sodium azide in boiling toluene, leading to the formation of the isocyanate . The overall yield of this method ranges from 83% to 94% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the Curtius reaction remains a viable approach for large-scale synthesis due to its efficiency and high yield .

Analyse Chemischer Reaktionen

Types of Reactions

1-Adamantyl isocyanate undergoes various chemical reactions, including:

Substitution Reactions: It reacts with amines to form ureas and with alcohols to form carbamates.

Addition Reactions: It can react with thiols to form thiocarbamates.

Common Reagents and Conditions

Amines: React with this compound to form ureas under mild conditions.

Alcohols: React to form carbamates, typically requiring a catalyst or base.

Thiol Compounds: React to form thiocarbamates, often under basic conditions.

Major Products

Ureas: Formed from reactions with amines.

Carbamates: Formed from reactions with alcohols.

Thiocarbamates: Formed from reactions with thiols.

Wissenschaftliche Forschungsanwendungen

1-Adamantyl isocyanate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-adamantyl isocyanate involves its highly reactive isocyanate group, which can form covalent bonds with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify proteins and other biomolecules, potentially altering their function. In the case of enzyme inhibition, this compound can form stable urea derivatives that inhibit enzyme activity by binding to the active site .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Adamantyl isothiocyanate: Similar in structure but contains a thiocyanate group (-N=C=S) instead of an isocyanate group.

1-Adamantylamine: Contains an amine group (-NH2) instead of an isocyanate group.

1-Adamantanecarbonyl chloride: Contains a carbonyl chloride group (-COCl) instead of an isocyanate group.

Uniqueness

1-Adamantyl isocyanate is unique due to its isocyanate group, which imparts high reactivity and versatility in forming various derivatives. This makes it particularly valuable in the synthesis of complex molecules and advanced materials .

Biologische Aktivität

1-Adamantyl isocyanate (AI) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized by its adamantane core, which provides a rigid structure that can enhance the pharmacological properties of derivatives. The compound has been studied for its role as an inhibitor of soluble epoxide hydrolase (sEH), a therapeutic target in various diseases, including hypertension and inflammation.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of adamantane derivatives with isocyanates. A notable method includes using chloroform and potassium tert-butoxide in a single-step reaction to achieve high yields .

Inhibition of Soluble Epoxide Hydrolase (sEH)

This compound has demonstrated potent inhibitory effects on sEH, with studies indicating low nanomolar to picomolar activities against this enzyme . The inhibition of sEH is crucial as it plays a significant role in the metabolism of endogenous chemical mediators that regulate blood pressure and inflammation.

Table 1: Inhibitory Potency of this compound Against sEH

| Compound | IC50 (nM) |

|---|---|

| This compound | 1.3 ± 0.05 |

| Trans-AUCB | 1.3 ± 0.05 |

| Other derivatives | Varies |

Anticancer Properties

Recent studies have also explored the anticancer potential of adamantyl isothiocyanates derived from this compound. These compounds have shown promising results in inhibiting the proliferation of cancer cells, particularly in models expressing mutant p53 . The mechanism involves inducing apoptosis in cancer cells, which was evidenced by increased Annexin V staining and changes in caspase activity.

Table 2: Biological Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ad-ITC 3 | MDA-MB-231 | 12-24 | Apoptosis induction |

| Ad-ITC 5 | MDA-MB-231 | 12-24 | Apoptosis induction |

| Pure Adamantane | MDA-MB-231 | No effect | N/A |

Case Study 1: Anticancer Efficacy

In a study examining adamantyl isothiocyanates, compounds derived from this compound were tested against MDA-MB-231 breast cancer cells. Results indicated that increasing the length of the alkyl chain connected to the isothiocyanate group enhanced inhibitory potency . The most effective compound exhibited an IC50 value between 12-24 µM after 72 hours.

Case Study 2: sEH Inhibition and Pharmacokinetics

A series of experiments demonstrated that derivatives of this compound not only inhibited sEH effectively but also showed improved metabolic stability compared to previous inhibitors . This suggests that modifications to the adamantane structure can enhance both efficacy and safety profiles.

Eigenschaften

IUPAC Name |

1-isocyanatoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c13-7-12-11-4-8-1-9(5-11)3-10(2-8)6-11/h8-10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHCPGFCIQDXGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366127 | |

| Record name | 1-isocyanatoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4411-25-0 | |

| Record name | 1-isocyanatoadamantane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Adamantyl Isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the applications of 1-adamantyl isocyanate in materials science?

A1: this compound plays a crucial role in synthesizing stable nanoparticle vesicles. [] These vesicles are created through the self-assembly of silica nanoparticles modified with adamantyl and cyclodextrin groups. [] The adamantyl group specifically interacts with cyclodextrin via host-guest interactions, driving the formation of these unique structures. [] These nanoparticle vesicles hold potential for applications in chemical storage and transport due to their stability and hollow structure. []

Q2: How does the structure of this compound influence its rotational diffusion in solution?

A2: this compound exhibits axially symmetric rotational diffusion in methylene chloride solution, contrasting with the isotropic rotational diffusion of the more symmetrical adamantane molecule. [] This difference arises from the presence of the isocyanate group (-N=C=O) in this compound, which disrupts the spherical symmetry and introduces anisotropy in its rotational motion. []

Q3: Can this compound be used to modify natural polymers for biomedical applications?

A3: Yes, this compound can modify guar gum, a natural polysaccharide. [] Reacting guar gum with this compound yields Guar-ADI, which can form hydrogels via host-guest interactions with poly-β-cyclodextrin. [] These hydrogels show promise for drug delivery and as scaffolds for bone cell growth, highlighting their potential in biomedical applications. []

Q4: Are there any known catalytic reactions involving this compound?

A4: While this compound itself is not typically used as a catalyst, its formation from 1-adamantyl azide can be catalyzed by [Cr(CO)3Cp]2. [] This reaction proceeds under an argon atmosphere and involves the formation of several intermediates, including a proposed radical species •Cr(CO)2(O═C═NAd)Cp. [] Notably, this catalytic cycle can achieve approximately five turnovers under a CO atmosphere. []

Q5: How does this compound react with pentaphenylborole?

A5: this compound reacts with pentaphenylborole through a ring expansion reaction, inserting the C-N moiety into the borole ring. [] This insertion ultimately results in a seven-membered BNC5 heterocycle. [] The reaction is believed to proceed through the coordination of the nitrogen atom of the isocyanate group to the boron atom in pentaphenylborole, followed by ring expansion. [] This reaction highlights the potential of this compound in constructing novel boron-containing heterocycles. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.